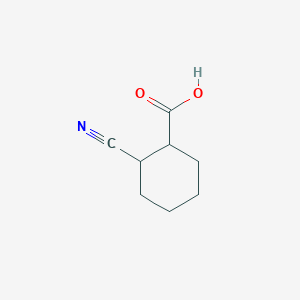
2-Cyanocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanocyclohexane-1-carboxylic acid (CCA) is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. CCA is an important intermediate in the synthesis of various bioactive compounds and is used in the pharmaceutical industry for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid is not fully understood. However, it is believed that 2-Cyanocyclohexane-1-carboxylic acid exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 2-Cyanocyclohexane-1-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-Cyanocyclohexane-1-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Cyanocyclohexane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Cyanocyclohexane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-Cyanocyclohexane-1-carboxylic acid has been reported to have antimicrobial and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its easy availability, low cost, and high purity. 2-Cyanocyclohexane-1-carboxylic acid is also stable under normal laboratory conditions and can be stored for long periods of time. However, the limitations of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its low solubility in water and organic solvents, which can make it difficult to dissolve and handle. Additionally, 2-Cyanocyclohexane-1-carboxylic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Cyanocyclohexane-1-carboxylic acid. One potential direction is the synthesis of novel derivatives of 2-Cyanocyclohexane-1-carboxylic acid with improved biological activities. Another direction is the investigation of the mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives. Additionally, the potential use of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the treatment of various diseases, including cancer and viral infections, should be explored further. Finally, the development of new methods for the synthesis and purification of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives would be of great interest to the scientific community.
Conclusion:
In conclusion, 2-Cyanocyclohexane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. 2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Cyanocyclohexane-1-carboxylic acid have been discussed in this paper. Further research is needed to fully understand the potential of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-Cyanocyclohexane-1-carboxylic acid involves the reaction of cyclohexanone with malononitrile in the presence of sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, resulting in the formation of 2-Cyanocyclohexane-1-carboxylic acid. The purity of 2-Cyanocyclohexane-1-carboxylic acid can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. 2-Cyanocyclohexane-1-carboxylic acid has been shown to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. 2-Cyanocyclohexane-1-carboxylic acid has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2).
Eigenschaften
CAS-Nummer |
115720-23-5 |
|---|---|
Produktname |
2-Cyanocyclohexane-1-carboxylic acid |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-cyanocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-4H2,(H,10,11) |
InChI-Schlüssel |
RTGNUEPVEHANTN-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C#N)C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)C#N)C(=O)O |
Synonyme |
Cyclohexanecarboxylic acid, 2-cyano- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



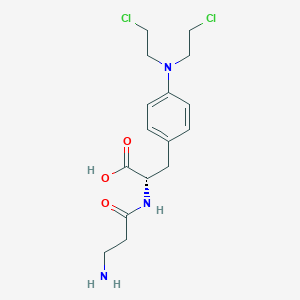
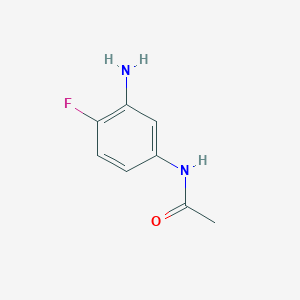
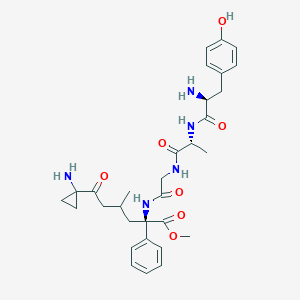
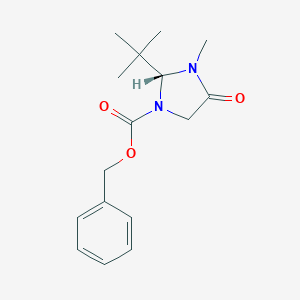
![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
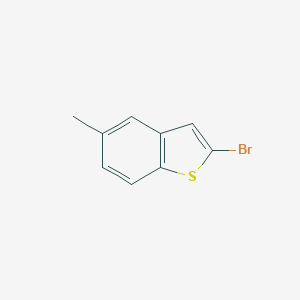
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
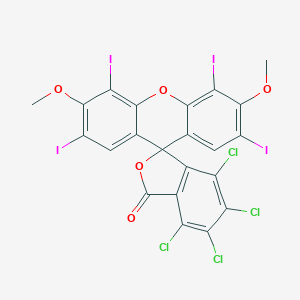
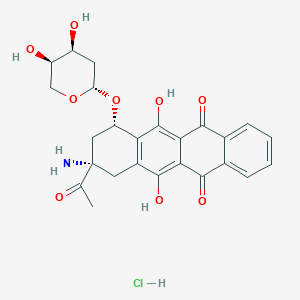
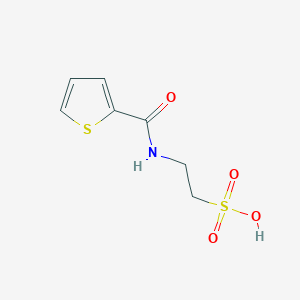
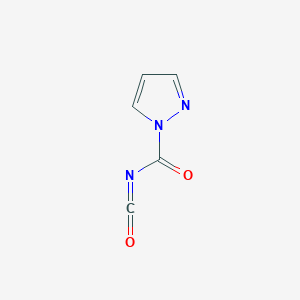
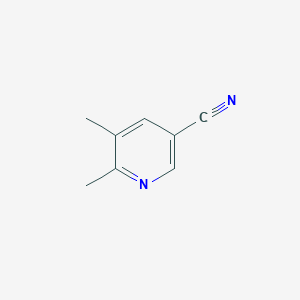
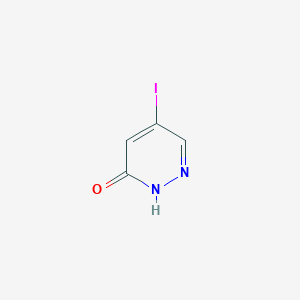
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)